molecular formula C12H9N B11802598 2-Ethynyl-4-methylquinoline

2-Ethynyl-4-methylquinoline

Cat. No.: B11802598
M. Wt: 167.21 g/mol
InChI Key: AWQQMHHWQQTUQR-UHFFFAOYSA-N
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Description

2-Ethynyl-4-methylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The unique structure of this compound, which includes an ethynyl group at the second position and a methyl group at the fourth position, makes it a compound of interest for various scientific research applications.

Chemical Reactions Analysis

2-Ethynyl-4-methylquinoline undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinoline N-oxides, while reduction can yield 2-ethynyl-4-methyl-1,2,3,4-tetrahydroquinoline.

Scientific Research Applications

2-Ethynyl-4-methylquinoline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethynyl-4-methylquinoline involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, it may inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent bacterial cell death . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-Ethynyl-4-methylquinoline can be compared with other quinoline derivatives such as 2-methylquinoline and 4-methylquinoline. While these compounds share a similar quinoline backbone, the presence of the ethynyl group in this compound imparts unique chemical and biological properties. For instance, the ethynyl group can participate in additional chemical reactions, such as cycloadditions, which are not possible with the other derivatives .

Similar compounds include:

  • 2-Methylquinoline
  • 4-Methylquinoline
  • 2-Phenyl-4-alkoxy quinolines

These compounds have been studied for their various biological activities and synthetic applications, but this compound stands out due to its unique structural features and versatile reactivity .

Properties

Molecular Formula

C12H9N

Molecular Weight

167.21 g/mol

IUPAC Name

2-ethynyl-4-methylquinoline

InChI

InChI=1S/C12H9N/c1-3-10-8-9(2)11-6-4-5-7-12(11)13-10/h1,4-8H,2H3

InChI Key

AWQQMHHWQQTUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C#C

Origin of Product

United States

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